Abexinostat (also known as PCI-24781) is a novel, orally bioavailable hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor with demonstrated antineoplastic activity across various malignancies. As a small molecule with the chemical formula C21H23N3O5 and an average molecular weight of 397.431 g/mol, it represents the second generation of HDAC inhibitors designed to overcome the pharmacokinetic limitations of earlier compounds [1] [2]. HDAC inhibitors represent an important class of epigenetic therapeutics that target the aberrant histone deacetylation commonly observed in cancer cells, ultimately restoring normal gene expression patterns and inducing multiple antitumor effects [3].
The compound belongs to the organic chemical class of benzofurans and features structural characteristics typical of broad-spectrum HDAC inhibitors, including a zinc-binding hydroxamic acid moiety that enables chelation of the zinc ion at the catalytic site of HDAC enzymes [1] [4]. This molecular architecture allows this compound to effectively inhibit a wide range of HDAC isoforms, resulting in its classification as a pan-HDAC inhibitor with activity against multiple class I and class II HDAC enzymes [4].
This compound's primary mechanism of action involves potent inhibition of histone deacetylase enzymes, which catalyze the removal of acetyl groups from lysine residues on histone proteins. Under normal physiological conditions, HDAC enzymes maintain chromatin compaction and transcriptional regulation by counteracting histone acetyltransferase activity. However, in cancer cells, aberrant HDAC activity leads to excessive deacetylation, resulting in condensed chromatin structure and silencing of critical tumor suppressor genes [3] [5].
This compound directly targets the catalytic site of HDAC enzymes through its hydroxamic acid functional group, which chelates the zinc ion essential for enzymatic activity. This inhibition results in hyperacetylation of histone proteins, particularly histones H3 and H4, leading to a more open chromatin configuration that facilitates transcription of previously silenced genes [1] [6]. The accumulation of acetylated histones serves as a key pharmacodynamic biomarker for this compound activity, with studies demonstrating dose-dependent increases in acetylated histone H3 following treatment in various cancer cell lines [6].
The initial histone hyperacetylation triggered by this compound sets in motion a complex cascade of molecular events that collectively contribute to its antitumor efficacy:
Cell Cycle Arrest: this compound induces expression of cyclin-dependent kinase inhibitors, particularly p21 (CDKN1A), leading to cell cycle arrest at the G1 and G2/M checkpoints. This effect prevents cancer cell proliferation and creates a cellular environment conducive to apoptosis [3] [7].
Apoptosis Induction: Treatment with this compound activates both intrinsic and extrinsic apoptosis pathways. Studies demonstrate cleavage of caspase-3 and PARP, key executioners of apoptosis, along with increased expression of pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like BCL-2 [2] [7]. This apoptotic response involves stabilization and acetylation of the p53 tumor suppressor protein, enhancing its transcriptional activity [7].
Reactive Oxygen Species Generation: this compound induces significant oxidative stress through production of reactive oxygen species (ROS) including superoxide. This ROS accumulation contributes to DNA damage and amplifies the apoptotic signaling cascade. The critical role of ROS in this compound-mediated cell death is demonstrated by experiments showing that antioxidant N-acetylcysteine pre-treatment abrogates these effects [2].
DNA Repair Inhibition: A particularly important mechanism involves this compound's interference with DNA damage repair pathways. Treatment results in decreased RAD51 expression and inhibition of RAD51-containing subnuclear repair focus formation, indicating impaired homologous recombination repair. This is accompanied by persistent DNA double-strand breaks, evidenced by increased γH2AX phosphorylation [6] [7]. Additionally, this compound suppresses non-homologous end joining repair mechanisms, creating synthetic lethality with DNA-damaging agents [6].
Figure 1: Comprehensive Molecular Mechanism of this compound - This diagram illustrates the key pathways through which this compound exerts its anti-cancer effects, including histone hyperacetylation, non-histone protein modulation, and downstream consequences on cellular processes [2] [3] [6].
Beyond histone modifications, this compound significantly impacts acetylation status of numerous non-histone proteins that play critical roles in oncogenic signaling. Key among these is heat shock protein 90 (HSP90), whose acetylation following HDAC inhibition disrupts its chaperone function, leading to polyubiquitination and proteasomal degradation of client oncoproteins such as Bcr-Abl, c-Raf, and AKT [3]. Additionally, this compound modulates the acetylation and stability of transcription factors including p53, RUNX3, E2F, and NF-κB, further expanding its antitumor mechanisms beyond epigenetic regulation alone [3] [7].
Cell Viability and Cytotoxicity Assays: Standard protocols for evaluating this compound's antitumor effects typically employ cell viability assays such as Calcein AM or MTT in various cancer cell lines. Treatment conditions generally involve 48-hour exposure to this compound concentrations ranging from 1-1000 nM, either as monotherapy or in combination with other agents. IC50 values are calculated using appropriate software (e.g., GraphPad Prism), with reported values of approximately 1.75-2.0 μM in non-small cell lung cancer cell lines [2] [6]. For combination studies with proteasome inhibitors like bortezomib, synergistic interactions can be quantified using the fractional survival model: s = exp(β10b + β01p + β20b2 + β02p2 + β11bp) + ε, where b and p represent concentrations of bortezomib and this compound, respectively [2].
Clonogenic Survival Assays: To evaluate this compound's radiosensitizing properties, clonogenic assays are performed wherein cells are pre-treated with this compound for 24 hours prior to irradiation. Colonies are allowed to form for 7-14 days post-treatment, then fixed, stained, and counted. Radiation sensitivity is quantified by calculating sensitization enhancement ratios at 10% survival (SER10), with this compound demonstrating SER10 values between 1.6-2.5 in normoxic conditions and even higher enhancement in hypoxia [6].
Apoptosis Detection: Multiple methodologies are employed to quantify this compound-induced apoptosis:
Xenograft Mouse Models: Human cancer cell lines (e.g., neuroblastoma, NSCLC) are implanted subcutaneously into immunodeficient mice. Once tumors reach predetermined volumes (typically 100-200 mm3), animals receive this compound orally at doses ranging from 40-100 mg/m2 according to various schedules, most commonly employing intermittent dosing such as "one week on, one week off" to manage toxicity [8] [9]. Tumor volume measurements and survival are monitored as primary endpoints. These models have demonstrated significant tumor growth delay and increased survival when this compound is combined with radiation or conventional chemotherapeutics [2] [6].
Pharmacokinetic Assessments: Phase I clinical trials have characterized this compound's pharmacokinetic profile, revealing rapid absorption with median time to maximum concentration (Tmax) of 0.5-1.0 hours and a terminal elimination half-life of 2.56-8.31 hours. The drug exhibits approximately dose-proportional exposure, supporting twice-daily (BID) dosing schedules [8].
Table 1: Quantitative Cellular Responses to this compound Treatment
| Cell Line/Model | IC50 Value | Key Molecular Changes | SER10 with Radiation | Reference |
|---|---|---|---|---|
| NSCLC A549 | 1.75 μM | ↑ Acetylated histone H3, ↑ γH2AX, ↓ RAD51 | 1.41 (normoxia) 2.33 (hypoxia) | [6] |
| NSCLC H460 | 2.0 μM | ↑ Acetylated histone H3, ↑ subG1 population | 1.85 (normoxia) 3.16 (hypoxia) | [6] |
| Neuroblastoma SMS-KCNR | ~125 nM | ↑ Cleaved caspase-3, ↑ ROS, ↓ MYCN | Not reported | [2] |
| Human CD34+ megakaryocytes | 50-100 nM | ↑ p21, ↑ p53, ↓ CFU-MK colonies | Not applicable | [7] |
Clinical studies have established the antitumor activity of this compound across various hematological malignancies. In a phase 2 study of patients with relapsed/refractory non-Hodgkin lymphoma and chronic lymphocytic leukemia, this compound demonstrated objective response rates of 40% (4/10 patients), including complete and partial responses [8]. Particularly promising activity was observed in follicular lymphoma, with a response rate of 50% (3/6 patients) and median progression-free survival of 8.38 months [8] [10]. These clinical benefits occurred at the recommended phase 2 dose of 80 mg twice daily administered on an intermittent schedule of one week on treatment followed by one week off [8].
With Proteasome Inhibitors: The combination of this compound with bortezomib demonstrates synergistic cytotoxicity in multiple preclinical models, including neuroblastoma and lymphoma. This synergy involves several interconnected mechanisms: enhanced reactive oxygen species generation, amplified caspase-3 and PARP cleavage, downregulation of NF-κB signaling, and inhibition of pro-survival pathways [2]. The combination also significantly modulates MYCN expression in neuroblastoma models, suggesting particular utility in MYC-driven malignancies [2].
With Radiotherapy: this compound functions as a potent radiosensitizer through multiple mechanisms including inhibition of DNA repair pathway components (particularly RAD51-mediated homologous recombination), increased persistence of radiation-induced DNA double-strand breaks, and enhanced apoptosis [9] [6]. A phase 1 study combining this compound with hypofractionated radiotherapy in advanced solid tumors established the recommended phase 2 dose of 90 mg/m2 (approximately 140 mg) and demonstrated promising activity, including responses in patients with brain metastases [9].
With Conventional Chemotherapy: Preclinical data support combination approaches with DNA-damaging agents such as cisplatin, with demonstrated enhanced tumor growth delay in xenograft models [6]. The ability of this compound to impair DNA repair pathways creates synthetic lethality with platinum-based chemotherapy, providing a strong rationale for clinical exploration of these combinations.
Table 2: Clinical Trial Results of this compound in Selected Indications
| Tumor Type | Study Phase | Dosing Schedule | Response Rate | Key Adverse Events | Reference |
|---|---|---|---|---|---|
| Follicular Lymphoma | Phase 2 | 80 mg BID, 1 week on/1 week off | 50% (3/6) | Thrombocytopenia (18.2%), Hypertriglyceridemia (27.3%) | [8] |
| Diffuse Large B-Cell Lymphoma | Phase 2 | 80 mg BID, 1 week on/1 week off | Not specified | Thrombocytopenia, Hypertriglyceridemia | [8] |
| Advanced Solid Tumors + Radiotherapy | Phase 1 | 90 mg/m2 with hypofractionated RT | 8% (1 CR, 3 PR) | Thrombocytopenia (17%), Lymphopenia (12%) | [9] |
| B-cell NHL (Chinese population) | Phase 1 | 40-80 mg BID, 1 week on/1 week off | 40% (4/10) | Grade 3: Thrombocytopenia (18.2%) | [8] |
The most significant adverse effect associated with this compound is dose-dependent thrombocytopenia, which represents the primary dose-limiting toxicity [7]. Mechanistic studies reveal that this thrombocytopenia involves impaired megakaryopoiesis through both p53-dependent and independent pathways. This compound treatment of human CD34+ cells results in marked inhibition of CFU-MK colony formation (62.5% at 50 nM and >90% at 100 nM), associated with decreased megakaryocyte proliferation and proplatelet formation [7]. At the molecular level, these effects involve silencing of DNA repair genes, reduced RAD51 expression, increased DNA double-strand breaks, and subsequent activation of p53-dependent apoptosis [7].
Other commonly observed adverse events include hypertriglyceridemia (occurring in 27.3% of patients in recent trials, with grade 3 events), gastrointestinal disturbances such as nausea and diarrhea, and fatigue [8] [9]. Importantly, unlike some other HDAC inhibitors, this compound has not demonstrated significant QTc interval prolongation at therapeutic doses, representing a potentially advantageous safety feature [9].
Clinical studies have established that intermittent dosing schedules, particularly the "one week on, one week off" regimen, effectively manage toxicity while maintaining antitumor efficacy [8]. This approach allows for hematological recovery during the treatment-free period and enables administration of higher individual doses than would be possible with continuous dosing. The recommended phase 2 dose of 80 mg twice daily on this schedule has demonstrated favorable tolerability in recent trials [8].
This compound represents a promising second-generation pan-HDAC inhibitor with a multifaceted mechanism of action encompassing epigenetic modulation, activation of apoptotic pathways, generation of oxidative stress, and inhibition of DNA repair processes. Its demonstrated clinical activity in lymphoid malignancies and potential for combination with radiotherapy, proteasome inhibitors, and conventional chemotherapy position it as a versatile anticancer agent with applications across multiple tumor types.
The table below summarizes the fundamental technical attributes of Abexinostat:
| Attribute | Description |
|---|---|
| Chemical Name | 3-[(dimethylamino)methyl]-N-{2-[4-(hydroxycarbamoyl)phenoxy]ethyl}-1-benzofuran-2-carboxamide [1] |
| Modality | Small Molecule [1] |
| Mechanism of Action | Pan-histone deacetylase (HDAC) inhibitor [1] [2] |
| Primary Molecular Targets | HDAC enzymes (Class I, II, and IV); also inhibits RAD51, a protein involved in DNA double-strand break repair [1] [2] [3] |
| Developer | Xynomic Pharmaceuticals (current) [4] [5] |
| Highest Development Phase | Phase III (for Renal Cell Carcinoma); Phase II (for various lymphomas) [5] |
| FDA Designations | Fast Track designation for relapsed/refractory follicular lymphoma (fourth-line) and for Renal Cell Carcinoma in combination with pazopanib [4] [2] [6] |
This compound exerts its anti-tumor effects through primary mechanisms: epigenetic regulation via HDAC inhibition and disruption of DNA repair.
The following diagram illustrates the core mechanisms of this compound leading to anti-tumor effects:
This multimodal mechanism—inducing cell death through epigenetic regulation while simultaneously inhibiting DNA repair—makes this compound a potent candidate for cancer therapy, especially in overcoming treatment resistance [7] [3].
This compound has been evaluated in numerous clinical trials, primarily for hematologic cancers and in combination with other agents for solid tumors.
A 2025 Phase I study in Chinese patients with relapsed/refractory B-cell NHL established a recommended Phase II dose of 80 mg twice daily (BID) on a one-week-on, one-week-off schedule [8]. The results demonstrated promising efficacy:
| Cancer Type | Objective Response Rate (ORR) | Additional Efficacy Notes |
|---|---|---|
| Follicular Lymphoma (FL) | 50.0% (3/6 patients) [8] | Median Progression-Free Survival: 8.38 months; Median Duration of Response: 7.82 months [8] |
| All B-cell NHL (Pooled) | 40.0% (4/10 patients) [8] | Included 1 Complete Response and 3 Partial Responses [8] |
These findings align with an earlier Phase II study that reported an ORR of 56% in follicular lymphoma patients [4] [6].
A Phase Ib study combined this compound with the tyrosine kinase inhibitor pazopanib in patients with advanced solid tumors, including renal cell carcinoma (RCC). The study aimed to leverage HDAC inhibition to reverse resistance to VEGF-targeted therapy [7].
Understanding the safety profile and pharmacokinetic (PK) properties is crucial for clinical application and trial design.
The most common adverse events are hematological, with thrombocytopenia being the most frequent and significant [8] [4] [3].
Recent clinical and preclinical studies have characterized this compound's PK profile:
For researchers, the methodologies for assessing drug activity and exposure are critical.
This compound represents a promising epigenetic therapy with a well-characterized mechanism. Its clinical profile suggests particular value in treating relapsed/refractory lymphomas, with ongoing research exploring its full potential both as a monotherapy and in rational combinations to overcome drug resistance.
The table below summarizes the key pharmacokinetic parameters of this compound observed in a recent Phase 1 study involving Chinese patients with relapsed or refractory B-cell non-Hodgkin lymphoma [1] [2].
| Parameter | Value / Range | Notes |
|---|---|---|
| Time to Maximum Concentration (T~max~) | 0.5 - 1.0 hours | Indicates rapid absorption after oral administration [1] [2]. |
| Terminal Elimination Half-Life (T~1/2~) | 2.56 - 8.31 hours | Supports a twice-daily (BID) dosing regimen [1] [2]. |
| Dose Proportionality | Yes | Plasma concentration increased in a dose-proportional manner across doses of 40 mg, 60 mg, and 80 mg BID [1]. |
| Recommended Phase 2 Dose (RP2D) | 80 mg BID | The "one week on, one week off" schedule was determined to be reasonable based on the PK profile [1] [2]. |
This compound is an oral, hydroxamic acid-derived pan-histone deacetylase (HDAC) inhibitor. Its mechanism involves broad inhibition of Class I and II HDAC enzymes, leading to increased acetylation of histones and non-histone proteins. This results in several downstream effects, including cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of DNA repair mechanisms in cancer cells [3] [4].
A key preclinical study investigated the mechanism behind a common side effect of HDAC inhibitors, thrombocytopenia (low platelet count). The findings are summarized in the workflow below [5]:
Experimental workflow for thrombocytopenia mechanism investigation [5].
The pharmacokinetic data was generated from a multi-center, Phase 1, dose-escalation study conducted in China [1] [2].
Abexinostat exerts its effects through epigenetic modulation and impacts critical cellular processes.
The following diagram illustrates the core mechanism of this compound leading to anti-tumor effects and the key side effect of thrombocytopenia.
Overview of this compound's Molecular Mechanism and Key Toxicity
This compound has demonstrated promising clinical activity, particularly in relapsed or refractory lymphomas.
| Trial Phase / Type | Patient Population | Key Efficacy Findings (Overall Response Rate - ORR) | Pharmacokinetic (PK) Profile |
|---|
| Phase II (2017) [4] | Relapsed/Refractory NHL & CLL (n=87 evaluable) | ORR: 28% • Follicular Lymphoma (FL): 56% • Diffuse Large B-Cell Lymphoma (DLBCL): 31% • T-cell Lymphoma (T-CL): 40% | Not specified in detail for this trial. | | Phase I (2025) [5] | Chinese patients with r/r B-cell NHL (n=10 evaluable) | ORR: 40% • Follicular Lymphoma (FL): 50% | • Tmax: 0.5–1.0 hours • Half-life: 2.56–8.31 hours • Supports BID dosing to maintain exposure |
This compound remains an active investigational drug with several ongoing clinical trials.
As a pan-HDAC inhibitor, Abexinostat targets a broad spectrum of HDAC enzymes. The following diagram illustrates its core mechanism of action and subsequent cellular effects.
A key mechanism behind its efficacy involves the induction of DNA damage and the prevention of its repair. The diagram below details this p53-mediated pathway identified in mechanistic studies.
Clinical trials have evaluated this compound's efficacy and safety, primarily in patients with relapsed or refractory lymphomas. Key quantitative data are summarized below.
| Trial Phase / Type | Patient Population | Dosing Regimen | Efficacy Findings (ORR, mPFS) | Common Grade ≥3 Adverse Events (Incidence) |
|---|
| Phase II Clinical Trial [1] | Relapsed/Refractory NHL & CLL (n=100) | 80 mg BID, 14 days on/7 days off | ORR: 28%
Key experiments that established this compound's anti-tumor activity and mechanism followed standardized preclinical and clinical methodologies.
In Vitro Anti-tumor & Radiosensitization Protocol [3]:
Phase I Clinical Trial Protocol (Dose Escalation) [2]:
Research continues to explore this compound's full potential, particularly in combination therapies.
Based on the current evidence, this compound is a promising HDAC inhibitor with demonstrated clinical activity in lymphoid malignancies, particularly follicular lymphoma. Its future development will likely focus on optimizing combination regimens and managing the associated hematological toxicities.
Abexinostat is a small molecule characterized by a benzofuran scaffold linked to a critical hydroxamic acid functional group [1] [2] [3].
The table below summarizes its core chemical identifiers and properties:
| Property | Description |
|---|---|
| Systematic Name | 3-[(dimethylamino)methyl]-N-{2-[4-(hydroxycarbamoyl)phenoxy]ethyl}-1-benzofuran-2-carboxamide [1] |
| Chemical Formula | C21H23N3O5 [1] |
| Molecular Weight | 397.43 g/mol (average); 397.16 g/mol (monoisotopic) [1] |
| CAS Number | 783355-60-2 [1] |
| SMILES | ONC(=O)c1ccc(cc1)OCCNC(=O)c1oc2c(c1CN(C)C)cccc2 [3] |
| InChI Key | MAUCONCHVWBMHK-UHFFFAOYSA-N [1] |
Key physicochemical properties predicted for this compound include [1] [3]:
This compound acts as a pan-HDAC inhibitor, meaning it inhibits multiple classes of zinc-dependent HDAC enzymes [4] [5]. The hydroxamic acid group in its structure is essential for this function.
The diagram below illustrates the mechanism of HDAC inhibition by this compound.
Mechanism of HDAC inhibition by this compound's hydroxamic acid group.
This enzymatic inhibition leads to a accumulation of acetylated histones and other proteins, resulting in:
This compound is a potent, broad-spectrum inhibitor. While a specific IC50 profile for this compound is not fully detailed in the search results, it is consistently referred to as a pan-HDAC inhibitor targeting multiple HDAC enzymes [4] [5]. One source notes it mostly targets HDAC1 [4].
The biological consequences of this inhibition have been characterized in various experimental models:
| Experimental Context | Key Findings of this compound Treatment |
|---|---|
| Human Mesenchymal Stem Cells (hMSCs) | Promotes both adipocytic and osteoblastic differentiation. Marked increase in H3K9Ac mark on promoters of differentiation genes (AdipoQ, FABP4, PPARγ, SP7, ALPL) [6]. |
| Cancer Cell Lines (Lymphomas, etc.) | Inhibits cancer cell proliferation, induces cell cycle arrest and apoptosis (programmed cell death) [1] [4]. |
| In Vitro Megakaryopoiesis | Induces megakaryocyte (platelet precursor) apoptosis and profoundly inhibits proplatelet formation, explaining thrombocytopenia side effect [5]. |
To evaluate the effects of this compound in a research setting, the following methodologies from the search results can serve as a guide.
1. In Vitro Differentiation Assay using Human Mesenchymal Stem Cells (hMSCs) [6]
2. Cell Viability and Apoptosis Assay [7]
This compound remains an investigational drug and has not yet received full approval for commercial use [1]. Clinical development has primarily focused on its potential in oncology:
The most common treatment-related adverse events include thrombocytopenia and hypertriglyceridemia [8]. The thrombocytopenia has been mechanistically linked to p53-dependent and independent effects on megakaryocyte differentiation [5].
Abexinostat is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor from the hydroxamate class [1] [2]. Its anti-tumor effects are mediated through multiple mechanisms resulting from the accumulation of acetylated proteins in cells [1] [3] [4]:
| Mechanism of Action | Biological Consequence |
|---|---|
| Histone Hyperacetylation | Alters chromatin structure, leading to transcriptional activation of tumor suppressor genes and genes involved in cell cycle arrest and apoptosis [1] [4]. |
| Non-Histone Protein Hyperacetylation | Affects proteins like p53, tubulin, and GATA-1, further influencing cell growth, differentiation, and apoptosis [1] [4]. |
| DNA Repair Inhibition | Reduces levels of key repair proteins like RAD51, inhibiting the repair of DNA damage (e.g., from radiation or chemotherapy) [3]. |
| Immunomodulatory Effects | Upregulates ligands for natural killer cells, major histocompatibility complexes, and costimulatory molecules, potentially enhancing anti-tumor immunity [1]. |
| Anti-angiogenesis | May inhibit the formation of new tumor blood vessels [4]. |
The following diagram illustrates this multi-faceted mechanism of action and its consequences for tumor cells.
This compound's multi-targeted mechanism of action triggers several anti-tumor pathways.
While direct preclinical data is unavailable, the clinical efficacy observed in patients with B-cell lymphomas provides strong evidence of the drug's activity, which is a direct result of its preclinical mechanisms. The table below summarizes key efficacy data from clinical trials.
| Lymphoma Subtype | Trial Phase | Key Efficacy Findings | Source / Context |
|---|---|---|---|
| Follicular Lymphoma (FL) | Phase II | 56% Objective Response Rate (ORR) in patients with relapsed/refractory disease [1]. | Global study (2017) |
| Follicular Lymphoma (FL) | Phase I | 50% ORR in Chinese patients with relapsed/refractory disease [5] [6]. | Recent study (2025) |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Phase II | 31% ORR in a cohort of relapsed/refractory patients [1]. | Global study (2017) |
| Various B-cell NHLs | Phase I | 40% Overall ORR; median Duration of Response in FL patients was 7.82 months [5] [6]. | Recent Chinese study (2025) |
Although the search did not yield specific lymphoma model studies, the clinical and pharmacological data suggest critical factors for preclinical experimental design:
Abexinostat is a novel, oral broad-spectrum histone deacetylase inhibitor (HDACi) with demonstrated anti-tumor activity in various hematological malignancies and solid tumors [1] [2]. It promotes apoptosis in tumor cells and has shown promising efficacy in clinical trials for conditions including relapsed/refractory B-cell non-Hodgkin lymphoma and follicular lymphoma [2]. Research has also identified its potential as a pharmacological enhancer in treating Factor VII deficiency, demonstrating its therapeutic versatility beyond oncology [3].
Monitoring this compound concentration in plasma is crucial for pharmacokinetic studies, dose optimization, and investigating drug-drug interactions. A robust, sensitive, and rapid bioanalytical method is essential for supporting these clinical and non-clinical applications. Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) offers the required specificity, sensitivity, and speed for such analyses.
This document provides a detailed protocol for quantifying this compound in rat plasma using UPLC-MS/MS, based on a validated method [1] [4]. The protocol has been successfully applied to a pharmacokinetic study following a single oral dose in rats.
The analysis is performed on a Waters UPLC-MS/MS system consisting of an ACQUITY UPLC I-Class system coupled with a Xevo TQ-S triple quadrupole mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | Specification | | :--- | :--- | | Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | | Column Temperature | 40 °C | | Mobile Phase A | 0.1% Formic acid in water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 - 0.5 | 10% | | | 0.5 - 1.0 | 10% → 90% | | | 1.0 - 1.4 | 90% | | | 1.4 - 1.5 | 90% → 10% | | | 1.5 - 2.0 | 10% (Re-equilibration) | | Flow Rate | 0.40 mL/min | | Injection Volume | 2.0 µL | | Run Time | 2.0 min |
Table 2: Mass Spectrometric Conditions
| Parameter | this compound | Givinostat (IS) | | :--- | :--- | :--- | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Monitoring Mode | Selective Reaction Monitoring (SRM) | | Precursor Ion (m/z) | 397.93 | 422.01 | | Product Ion (m/z) | 200.19 | 186.11 | | Cone Voltage (V) | 30 | 30 | | Collision Energy (eV) | 25 | 25 |
The following diagram illustrates the overall experimental workflow, from sample preparation to data analysis:
The sample preparation uses a simple protein precipitation method [1]:
The method has been validated according to FDA bioanalytical method validation guidelines [1] [4]. Key validation parameters are summarized below:
Table 3: Method Validation Results
| Parameter | Result |
|---|---|
| Linear Range | 2.00 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (RSD%) | < 11.5% |
| Inter-day Precision (RSD%) | < 11.5% |
| Intra-day Accuracy (%) | -10.7% to +9.7% |
| Inter-day Accuracy (%) | -10.7% to +9.7% |
| LLOQ | 2.00 ng/mL (Precision & Accuracy ≤ ±20%) |
| Extraction Recovery | Within acceptable limits |
| Matrix Effect | Within acceptable limits |
| Stability | Reliable under tested conditions (e.g., freeze-thaw, autosampler) |
This method was successfully applied to determine the pharmacokinetic profile of this compound in Sprague-Dawley rats (n=6) after a single oral gavage dose of 8.0 mg/kg [1].
The method proved capable of accurately and quickly determining this compound levels over the 48-hour period, demonstrating its utility in pharmacokinetic studies.
The described UPLC-MS/MS method provides a rapid, selective, sensitive, and robust platform for the quantitative analysis of this compound in rat plasma. The short run time of 2.0 minutes and simple sample preparation make it highly efficient for high-throughput analyses. This protocol is directly applicable to pharmacokinetic studies and can be adapted for therapeutic drug monitoring or drug-drug interaction studies in other biological matrices or species with appropriate validation.
Abexinostat is a novel oral broad-spectrum histone deacetylase inhibitor (HDACi) with demonstrated anti-tumor effects in various malignancies [1]. As HDAC inhibitors progress through clinical development, understanding their pharmacokinetic profiles becomes essential for optimizing dosing regimens and predicting clinical outcomes. This application note details a validated ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of this compound concentrations in rat plasma, supporting preclinical pharmacokinetic studies [1].
The methodology presented enables accurate, rapid, and reliable detection of this compound levels following administration in rodent models, providing critical data for drug development decisions. This protocol has been specifically optimized for sensitivity, precision, and throughput in pharmacokinetic applications.
The following workflow outlines the complete experimental procedure from sample collection to data analysis:
| Time (min) | Acetonitrile (%) | Formic Acid (0.1%) (%) |
|---|---|---|
| 0 - 0.5 | 10 | 90 |
| 0.5 - 1.0 | 10 - 90 | 90 - 10 |
| 1.0 - 1.4 | 90 | 10 |
| 1.4 - 1.5 | 90 - 10 | 10 - 90 |
| 1.5 - 2.0 | 10 | 90 |
The protein precipitation method provides efficient sample clean-up with high recovery rates:
The method was comprehensively validated according to FDA "Guidance for Industry: Bioanalytical Method Validation" guidelines [1]. The following table summarizes key validation parameters:
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Calibration Range | 2.00 - 100 ng/mL | - |
| LLOQ | 2.00 ng/mL | - |
| Intra-day Precision | < 11.5% | < 15% |
| Inter-day Precision | < 11.5% | < 15% |
| Intra-day Accuracy | -10.7% to 9.7% | ±15% |
| Inter-day Accuracy | -10.7% to 9.7% | ±15% |
| Stability | Reliable under analysis conditions | - |
Pharmacokinetic parameters should be calculated using appropriate software such as Drug and Statistics (DAS, Version 3.0) [1]. The diagram below illustrates the relationship between experimental phases and resulting pharmacokinetic parameters:
The established UPLC-MS/MS method demonstrates excellent performance characteristics for the quantification of this compound in rat plasma [1]. The short analysis time of 2.0 minutes per sample enables high-throughput processing of pharmacokinetic study samples, while the comprehensive validation confirms reliability for regulatory submissions.
This protocol enables researchers to obtain critical pharmacokinetic parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, and elimination half-life, which are essential for dose selection in later-stage clinical trials. The methodology also provides a foundation for investigating drug-drug interactions that may affect this compound plasma levels in combination therapies [1].
The application of this protocol to a pharmacokinetic study following a single 8.0 mg/kg oral dose in rats has proven successful, demonstrating the method's applicability to in vivo studies [1]. The sample preparation procedure using protein precipitation with acetonitrile provides efficient clean-up with minimal matrix effects while maintaining adequate sensitivity for pharmacokinetic applications.
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor peak shape | Column degradation | Condition or replace analytical column |
| Low sensitivity | MS source contamination | Clean ion source and optimize parameters |
| High background | Incomplete protein precipitation | Ensure proper acetonitrile:plasma ratio (3:1) |
| Retention time shift | Mobile phase degradation or column temperature fluctuation | Prepare fresh mobile phase daily, verify column temperature |
This application note provides a complete protocol for the quantification of this compound in rat plasma using UPLC-MS/MS. The method demonstrates superior accuracy, precision, and efficiency for pharmacokinetic studies, enabling robust characterization of this compound's disposition in preclinical models. The methodology offers a valuable tool for supporting the development of this promising HDAC inhibitor through the drug development pipeline.
This document provides a detailed protocol for the administration of this compound based on recent Phase 1 clinical trial results, supporting its use in research and drug development [1].
The following table summarizes the core dosing parameters established for this compound monotherapy.
| Parameter | Specification |
|---|---|
| Recommended Phase 2 Dose (RP2D) | 80 mg [1] [2] |
| Frequency | Twice Daily (BID) [1] [3] |
| Administration | Oral, with a 4-hour interval between doses [3] [4] |
| Cycle Structure | 28-day cycles [2] |
| Dosing Period | 7 consecutive days ("one week on") followed by a 7-day drug-free interval ("one week off") [1] [3] [4] |
| Food Guidance | Administer at least half an hour before or 2 hours after meals [3] |
This schedule is supported by pharmacokinetic (PK) and safety data from clinical studies.
| Category | Key Findings |
|---|---|
| Pharmacokinetics (PK) | Rapid absorption with a median Tmax of 0.5-1.0 hours. Terminal elimination half-life (T1/2) of 2.56-8.31 hours. Plasma concentration increases in a dose-proportional manner [1] [3] [4]. |
| Safety & Tolerability | No dose-limiting toxicities (DLTs) were observed at the RP2D. Most treatment-emergent adverse events (TEAEs) were Grade 1 or 2. The most common Grade 3 TEAEs were thrombocytopenia (18.2%) and hypertriglyceridemia (27.3%) [1] [3]. |
The intermittent dosing regimen is designed to balance anti-tumor efficacy with the management of potential toxicities. The short half-life of this compound supports a twice-daily dosing schedule to maintain sufficient drug exposure [4]. The planned one-week drug-free interval allows for recovery from cumulative toxicities, particularly hematological events like thrombocytopenia, which improves the long-term tolerability of the treatment [3] [4].
Preliminary efficacy from the Phase 1 study in a Chinese population with relapsed/refractory B-cell NHL is promising, particularly for Follicular Lymphoma (FL) subtypes [1].
| Efficacy Measure | Overall Population (n=10) | Follicular Lymphoma (FL) Subset (n=6) |
|---|---|---|
| Objective Response Rate (ORR) | 40.0% (4/10) [1] [3] | 50.0% (3/6) [1] [3] |
| Response Types | 1 Complete Response (CR) + 3 Partial Responses (PR) [1] | - |
| Median Progression-Free Survival (PFS) | - | 8.38 months [1] [3] |
| Median Duration of Response (DoR) | - | 7.82 months [1] [3] |
Title: Phase 1 Study of this compound in Relapsed/Refractory B-Cell Non-Hodgkin Lymphoma
Objective: To investigate the safety, pharmacokinetics, and preliminary efficacy of this compound in Chinese patients with relapsed/refractory B-cell NHL.
Methodology:
The workflow and pharmacological rationale for this schedule are summarized in the diagram below.
Abexinostat is an oral, pan-histone deacetylase (HDAC) inhibitor that has demonstrated potential as a radiosensitizing agent. HDACs regulate gene expression by altering chromatin structure, and their inhibition by this compound leads to hyperacetylation of histones, impacting numerous cellular processes critical to cancer survival and treatment resistance. [1] [2] [3] The primary rationale for combining this compound with radiotherapy stems from its ability to impair the cellular repair of DNA double-strand breaks (DSBs), the most lethal type of DNA damage induced by radiation. This impairment, coupled with the induction of apoptosis, can significantly enhance tumor cell death upon irradiation, even in hypoxic conditions which are typically associated with radioresistance. [2]
The radiosensitizing effect of this compound is mediated through a multi-faceted mechanism, as illustrated below and detailed in the subsequent table.
Diagram 1: Mechanism of this compound-induced radiosensitization. This compound inhibits HDACs, leading to chromatin relaxation and impaired DNA repair, which synergizes with radiation-induced DNA damage to promote cell death.
The following table expands on the key mechanisms depicted in the pathway diagram.
| Key Mechanism | Biological Process | Observed Experimental Outcome |
|---|---|---|
| DNA Repair Inhibition [2] | Impairment of DNA double-strand break (DSB) repair pathways, particularly Homologous Recombination (HR). | Decreased formation of RAD51 repair foci; persistence of γ-H2AX foci (a marker of DSBs) after irradiation. |
| Apoptosis Induction [2] | Activation of caspase-dependent apoptotic pathways. | Increased percentage of cells in sub-G1 phase; elevated levels of cleaved caspases. |
| Cell Cycle Modulation | Induction of cell cycle arrest, potentially leading to accumulation of cells in more radiosensitive phases. | Concentration and time-dependent accumulation of cells in specific cell cycle phases (e.g., G1/S). |
| Epigenetic Modulation [1] [2] | Hyperacetylation of core histones (H3, H4) leading to a more open chromatin structure. | Increased acetylated histone H3 levels confirmed by Western blot; observed within 1 hour of exposure. |
Evidence from in vitro models and an early-phase clinical trial supports the combination of this compound and radiotherapy.
| Study Model / Type | Dosing Schedule | Key Efficacy Findings | Key Safety Findings |
|---|
| NSCLC Cell Lines (A549 & H460) [2] | this compound (0.2-0.7 µM) administered 24 hrs before irradiation. | Sensitization Enhancement Ratio (SER10): 1.41-2.33 (Normoxia); 2.33-3.16 (Hypoxia). Significant reduction in clonogenic survival. | In vitro cytotoxicity (IC50 ~1.75-2.0 µM at 48h). | | Phase I Clinical Trial (Advanced Solid Tumors) [1] | this compound 90 mg/m² (≈140 mg) orally, combined with hypofractionated radiotherapy. | Best Overall Response: 8% (1 CR, 3 PR). Best Loco-regional Response: 12% (1 CR, 5 PR). Encouraging responses in brain lesions. | Most Common Grade ≥3 AEs: Thrombocytopenia (17%), Lymphopenia (12%), Hypokalemia (7%). 10% discontinuation due to AEs. |
This protocol is designed to assess the clonogenic survival of tumor cells after treatment with this compound and irradiation.
Based on the phase I trial, the following schedule is recommended for further clinical evaluation.
Diagram 2: Proposed clinical schedule for this compound and radiotherapy combination therapy, based on a 28-day cycle with a "one week on, one week off" this compound dosing.
Emerging data suggests potential biomarkers for predicting response to HDAC inhibitor-based therapies:
The combination of This compound and radiotherapy represents a promising approach for treating solid tumors, with a strong mechanistic rationale centered on the inhibition of DNA repair. Preclinical data confirms potent radiosensitization, and early clinical trials have established a feasible dosing schedule (90 mg/m², 1 week on/1 week off) with a manageable safety profile, where thrombocytopenia is the primary dose-limiting concern. [1] [2] Future efforts should focus on validating predictive biomarkers like HDAC2 expression and kynurenine levels to identify patient populations most likely to benefit from this synergistic combination.
This compound (PCI-24781) is an oral, hydroxamic acid-derived pan-HDAC inhibitor with broad-spectrum activity against multiple histone deacetylase classes. As a pan-HDAC inhibitor, it targets Class I, II, and IV HDAC enzymes, resulting in increased histone acetylation, chromatin relaxation, and transcriptional activation of silenced genes. The compound demonstrates pleiotropic antitumor effects including induction of cell cycle arrest, promotion of apoptosis, inhibition of DNA repair, and modulation of immune responses within the tumor microenvironment [1] [2]. These multifaceted mechanisms provide a strong rationale for combination strategies with conventional chemotherapeutic agents, radiotherapy, and targeted therapies.
The pharmacokinetic profile of this compound supports its use in combination regimens. Clinical studies have demonstrated rapid absorption with a median time to maximum concentration (Tmax) of 0.5–1.0 hours and a median terminal elimination half-life (T1/2) of 2.56–8.31 hours [3]. The bimodal dosing schedule ("one week on, one week off") maintains therapeutic exposure while allowing for hematological recovery, making it particularly suitable for combination with myelosuppressive agents. Current clinical development includes Phase III investigation in renal cell carcinoma and Phase II studies in various hematological malignancies and solid tumors [4].
This compound monotherapy has demonstrated significant activity in relapsed/refractory B-cell non-Hodgkin lymphoma (NHL), with an objective response rate of 40.0% (4/10 patients, 95% CI: 12.2–73.8) and a particularly promising 50.0% ORR in follicular lymphoma (3/6 patients, 95% CI: 11.8–88.2) [3]. The recommended Phase 2 dose (RP2D) established as monotherapy is 80 mg twice daily administered on a "one week on, one week off" schedule (7 consecutive days followed by 7-day discontinuation in 28-day cycles) [3]. This regimen demonstrated manageable toxicity with primary dose-limiting toxicities being thrombocytopenia and hypertriglyceridemia.
Table 1: this compound Combination Protocols in Hematological Malignancies
| Combination Partner | Disease Context | This compound Dosing | Combination Agent Dosing | Cycle Structure | Key Efficacy Findings |
|---|---|---|---|---|---|
| None (monotherapy) | Relapsed/Refractory B-cell NHL | 80 mg BID, 7 days on/7 days off | N/A | 28-day cycles | ORR: 40.0% (FL: 50.0%); Median PFS in FL: 8.38 months [3] |
| Proteasome inhibitors (Preclinical) | Multiple myeloma models | Various based on model | Bortezomib per standard dosing | Preclinical models | Enhanced antitumor activity in xenograft models [5] |
In advanced solid tumors, this compound has been successfully combined with hypofractionated radiotherapy at a recommended Phase 2 dose of 90 mg/m² (approximately 140 mg) twice daily [5]. The combination demonstrated promising activity against brain lesions, with a best overall response of 8% (1 complete response, 3 partial responses) among 51 evaluable patients [5]. The radiosensitizing effect of this compound has been particularly valuable in palliative settings where enhancing radiation efficacy is clinically meaningful.
For combination with doxorubicin in metastatic sarcoma, the maximum tolerated dose (MTD) of this compound was established at 45 mg/m² BID administered on days 1-5 when combined with doxorubicin 75 mg/m² IV on day 4 of a 21-day cycle, with mandatory G-CSF support [6]. This regimen demonstrated manageable toxicities with evidence of antitumor activity including one partial response and nine patients with stable disease among 17 evaluable participants [6].
Table 2: this compound Combination Protocols in Solid Tumors
| Combination Partner | Disease Context | This compound Dosing | Combination Agent Dosing | Supportive Care | Key Efficacy Findings |
|---|---|---|---|---|---|
| Hypofractionated Radiotherapy | Advanced solid tumors (palliative) | 90 mg/m² BID (Days 1-5 weekly) | Standard palliative RT | None specified | 8% ORR (1 CR, 3 PR); activity in brain lesions [5] |
| Doxorubicin | Metastatic sarcoma | 45 mg/m² BID, Days 1-5 | 75 mg/m² IV, Day 4 | Mandatory G-CSF | 1 PR, 9 SD/17 evaluable patients [6] |
| Pazopanib (Planned) | Renal cell carcinoma (1st/2nd line) | Under investigation | Under investigation | Not specified | Phase III trial ongoing; FDA Fast Track designation [4] |
The radiosensitizing properties of this compound have been extensively characterized in preclinical models. In non-small cell lung cancer (NSCLC) cell lines (A549 and H460), this compound pretreatment significantly enhanced radiosensitivity under both normoxic and hypoxic conditions [7]. The sensitization enhancement ratio (SER10) ranged from 1.6 to 2.5, indicating substantial potentiation of radiation effects. The timing of administration proved critical, with maximal effect observed when this compound was administered 24 hours before irradiation rather than immediately before [7].
The mechanistic basis for this radiosensitization involves persistent DNA double-strand breaks and impaired DNA damage repair. This compound treatment reduced the formation of RAD51-containing subnuclear repair foci, indicating inhibition of homologous recombination repair [7]. Additionally, the combination enhanced radiation-induced caspase-dependent apoptosis and increased reactive oxygen species production [7]. In vivo studies using nude mouse xenograft models confirmed that this compound potentiates tumor growth delay when combined with irradiation [7].
Preclinical studies have demonstrated that this compound enhances the efficacy of DNA-damaging chemotherapeutic agents. In sarcoma models, this compound synergized with doxorubicin through enhanced apoptosis induction and cell cycle disruption [6]. The combination of this compound with cisplatin in NSCLC models showed particular promise, suggesting potential for triple-combination approaches with radiotherapy [7].
The sequence of administration appears critical for optimal synergy. Pre-treatment with this compound before chemotherapy agents generally produces superior efficacy compared to concurrent or reverse sequencing. This schedule dependency is likely related to the time required for this compound to alter chromatin structure and modulate the expression of genes involved in drug response and apoptosis [7].
Clonogenic survival assays represent the gold standard for evaluating this compound's radiosensitizing and chemosensitizing properties:
For apoptosis assessment, flow cytometry with Annexin V/PI staining following 48-72 hours of combination treatment provides quantitative data on cell death mechanisms. Western blot analysis of PARP cleavage, caspase activation, and histone acetylation (H3Ac, H4Ac) confirms mechanistic effects [7].
Immunofluorescence staining for DNA repair foci enables quantification of this compound's effects on DNA damage response:
Figure 1: Mechanism of this compound-Mediated Chemo- and Radio-Sensitization. This compound inhibits histone deacetylases, resulting in chromatin remodeling and altered gene expression. Concurrently, it impairs DNA repair through inhibition of homologous recombination. These dual pathways enhance cellular susceptibility to DNA-damaging agents.
The multimodal mechanism of this compound-mediated sensitization involves both epigenetic modulation and direct effects on DNA repair machinery. By inhibiting HDAC activity, this compound increases acetylation of core histones, leading to chromatin relaxation and increased accessibility of DNA to damaging agents [1]. Simultaneously, this compound directly impairs homologous recombination repair by reducing RAD51 focus formation and downregulating key DNA repair proteins [7]. The resulting enhanced apoptosis occurs through both intrinsic and extrinsic pathways, characterized by caspase activation and increased expression of pro-apoptotic proteins [5].
The primary dose-limiting toxicities of this compound in combination regimens include:
Prophylactic measures include mandatory G-CSF support when combining with myelosuppressive chemotherapy like doxorubicin [6] and appropriate antiemetics. Dose modifications should follow protocol-specified guidelines, typically involving dose reduction or treatment delay for grade 3-4 toxicities.
Emerging biomarkers for this compound response include:
This compound represents a promising epigenetic modulator for combination cancer therapy, with established efficacy in hematological malignancies and emerging potential in solid tumors. The well-defined dosing schedules and manageable toxicity profile support its integration with conventional treatments. The dual mechanism of action—simultaneously modulating epigenetic regulation and impairing DNA repair—provides a strong mechanistic rationale for the observed chemo- and radio-sensitization effects.
Future directions should focus on biomarker-driven patient selection, optimization of sequencing and scheduling, and exploration of novel combination partners including immunotherapy agents. The ongoing Phase III trial in renal cell carcinoma (this compound plus pazopanib) may establish a new paradigm for HDAC inhibitor combinations in solid tumors [4]. As the field advances, this compound combination regimens offer the potential to overcome treatment resistance and improve outcomes across multiple cancer types.
Introduction and Rationale Abexinostat (PCI-24781) is an oral pan-histone deacetylase (HDAC) inhibitor. HDACs remove acetyl groups from histone proteins, leading to condensed chromatin and altered gene expression. Inhibiting HDACs with this compound causes hyperacetylation of histones, which can alter DNA repair, increase apoptosis, and ultimately sensitize cancer cells to radiation [1] [2]. This is particularly relevant for non-small cell lung cancer (NSCLC), where radioresistance remains a significant clinical challenge.
The core mechanism involves this compound's ability to impair the repair of DNA double-strand breaks (DSBs) induced by radiation. Pre-clinical studies show it reduces the expression and function of key proteins in both the Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) repair pathways [1] [3].
The table below summarizes the major findings from studies on this compound and radiotherapy in NSCLC and other solid tumors.
| Study Model | Key Findings on Radiosensitization | Proposed Mechanisms | Citation |
|---|---|---|---|
| NSCLC Cell Lines (A549, H460) | Time-dependent enhancement; Mean SER10: 1.6-2.5. Effect was significant in both normoxia and hypoxia. | Increased radiation-induced apoptosis; Persistent DNA double-strand breaks; Decreased DNA damage signaling and repair. | [1] [4] |
| NSCLC Xenograft Models | This compound potentiated radiation-induced tumor growth delay. Suggested promise for triple combo with cisplatin. | Enhanced anti-tumor effect in vivo; Synergistic effect with cytotoxic chemotherapy. | [1] |
| Pediatric Glioblastoma Cell Lines | Significant reduction in clonogenic survival after radiation. | Downregulation of Rad51 (HR) and DNA-PKcs, Ku70/Ku86 (NHEJ) repair proteins. | [3] |
| Phase I Clinical Trial (Advanced Solid Tumors) | RP2D of this compound was 90 mg/m² (approx. 140 mg) when combined with hypofractionated radiotherapy. The combo was well-tolerated. | Proof-of-concept for clinical use; Encouraging responses in patients with brain lesions. | [5] |
Here are the detailed methodologies from the key pre-clinical studies for researchers to replicate the findings.
1. In Vitro Radiosensitization Protocol (Clonogenic Survival Assay) This is the gold-standard method for assessing radiosensitivity.
2. In Vivo Radiosensitization Protocol (Mouse Xenograft Model) This protocol evaluates efficacy in a living organism.
3. Mechanistic Assay: Analyzing DNA Damage and Repair To confirm the mechanism of action, assess the formation and persistence of DNA damage.
The following diagram illustrates the proposed mechanism by which this compound sensitizes NSCLC cells to radiation, based on the cited research.
Diagram 1: Proposed molecular mechanism of this compound-mediated radiosensitization. This compound inhibits HDACs, leading to histone hyperacetylation and chromatin relaxation. This altered chromatin state, combined with a direct downregulation of key DNA repair proteins, impairs the cell's ability to fix radiation-induced DNA damage. The persistence of lethal DNA damage ultimately drives increased cancer cell death.
The transition from bench to bedside is underway.
| Study Population | Dosing Schedule | Dose Levels Escalated | Recommended Phase 2 Dose (RP2D) | Key Dose-Limiting Toxicity (DLT) |
|---|---|---|---|---|
| Chinese patients with relapsed/refractory B-cell Non-Hodgkin Lymphoma (r/r B-NHL) [1] | Oral, twice daily (BID) on a 7 days on/7 days off schedule in 28-day cycles [1] | 40 mg BID, 60 mg BID, 80 mg BID [1] | 80 mg BID [1] | Thrombocytopenia [1] |
| Patients with advanced solid tumors (in combination with radiotherapy) [2] | Oral, in two different schedules alongside hypofractionated radiotherapy [2] | Escalated to find MTD [2] | 90 mg/m² (approx. 140 mg) [2] | Thrombocytopenia [2] |
The following methodologies are synthesized from the referenced clinical studies and supporting analytical development.
This protocol outlines the core structure of the Phase 1 dose escalation studies for abexinostat.
Monitoring drug exposure is crucial for dose escalation studies. The following method has been developed and validated for this purpose.
Understanding the biological pathways affected by this compound helps contextualize its efficacy and primary side effect, thrombocytopenia. The following diagrams illustrate these mechanisms.
Diagram 1: this compound's anti-tumor mechanism involves inhibiting HDAC enzymes, leading to increased histone acetylation and altered gene transcription that promotes apoptosis and cell cycle arrest. A key parallel mechanism is the silencing of DNA repair genes like RAD51, resulting in accumulated DNA damage and p53-mediated cell death [2] [5].
Diagram 2: this compound-induced thrombocytopenia is multifactorial. It depletes megakaryocyte progenitors via p53-dependent apoptosis, impairs maturation, and directly disrupts the cytoskeleton to inhibit proplatelet formation—the final step of platelet release [5].
| Abexinostat Dose | Schedule | Cycle Length | Patient Population | Key Efficacy Findings |
|---|---|---|---|---|
| 80 mg BID [1] [2] [3] | 7 days on, 7 days off [1] [3] | 28 days [1] | Relapsed/Refractory (r/r) B-cell NHL (Follicular Lymphoma) [1] [3] | FL: ORR 50.0% (3/6 pts); Median PFS 8.38 mos; Median DOR 7.82 mos [1] |
| 80 mg BID [2] | 14 days on, 7 days off [2] | 21 days [2] | r/r B-cell malignancies and T-cell lymphomas [2] | FL: ORR 56%; DLBCL: ORR 31%; T-Cell Lymphoma: ORR 40% [2] |
| 45 mg/m² BID (approx. 80 mg BID) [2] | 14 days on, 7 days off [2] | 21 days [2] | r/r NHL or CLL (Phase I) [2] | Identified as the Recommended Phase 2 Dose (RP2D) [2] |
For researchers aiming to implement these protocols in preclinical or clinical settings, here is a detailed breakdown of the administration procedure.
Clinical studies have evaluated two primary intermittent schedules:
Treatment is typically continued until disease progression, unacceptable toxicity, or withdrawal of consent [1] [3].
The most common dose-limiting toxicity is thrombocytopenia [4] [2].
This protocol for managing thrombocytopenia can be visualized in the following workflow:
The BID intermittent dosing schedule is grounded in robust PK/PD modeling.
The logical relationship between drug exposure, desired effects, and dose-limiting effects is summarized below:
The following table summarizes the key findings from major in vivo studies on abexinostat using human cancer xenograft models.
| Cancer Type | Xenograft Model | Combination Treatment | Key In Vivo Findings | Citation |
|---|---|---|---|---|
| Nasopharyngeal Carcinoma (NPC) | C15 and C17 (EBV+ Patient-Derived Xenografts/PDX) | Cisplatin and/or Irradiation | Significant anti-tumor effect as monotherapy against C17; cooperative effects with cisplatin and irradiation observed for C15 and C17. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 and H460 cell-derived xenografts | Irradiation (and Cisplatin) | This compound potentiated tumor growth delay in combination with irradiation; promising effects in a triple combination with irradiation and cisplatin. | [2] |
| Breast Cancer | Patient-Derived Xenografts (PDX) | Monotherapy | Induced cancer stem cell (CSC) differentiation, reducing the tumorigenic cell population. Efficacy predicted by low Xist expression. | [3] |
The efficacy of this compound in these models is linked to its ability to disrupt key cellular processes in cancer cells. The diagram below illustrates the primary mechanisms identified in the studies.
The primary mechanisms underpinning its efficacy include:
Here are detailed methodologies for key experiments demonstrating the efficacy of this compound in xenograft models.
This protocol outlines the study that demonstrated cooperative effects between this compound, cisplatin, and irradiation.
This in vitro protocol is critical for establishing the radiosensitizing effect of this compound prior to in vivo studies.
This compound is a promising therapeutic agent that shows strong pre-clinical efficacy in solid tumor xenograft models. Its primary value lies in combination regimens, where it acts as a sensitizer to conventional DNA-damaging therapies like radiotherapy and cisplatin. Researchers should carefully consider the dosing schedule and incorporate biomarker analysis to maximize the potential of this HDAC inhibitor in experimental and future clinical applications.
This compound is an orally administered pan-histone deacetylase inhibitor (HDACi) belonging to the hydroxamate class that demonstrates potent inhibitory activity against multiple HDAC classes (I, II, and IV) [1] [2]. As an epigenetic modulator, this compound alters chromatin structure by increasing histone acetylation, leading to changes in gene expression and multiple anticancer effects. Its potential as a radiosensitizing agent has emerged from preclinical studies demonstrating that it can enhance tumor cell sensitivity to radiation therapy through multiple mechanisms, including impaired DNA damage repair and increased apoptosis [3] [4]. The combination of this compound with irradiation represents a promising approach for improving therapeutic outcomes in various malignancies, particularly non-small cell lung cancer (NSCLC) and other solid tumors where conventional radiotherapy often yields suboptimal results due to radioresistance mechanisms.
The rationale for combining HDAC inhibitors with irradiation stems from their ability to modulate chromatin structure and thereby affect the accessibility of DNA to repair machinery. Radiation-induced DNA double-strand breaks (DSBs) are particularly lethal lesions, and their efficient repair contributes to radioresistance [4]. By altering the epigenetic landscape of cancer cells, this compound can interfere with key DNA repair pathways while simultaneously promoting cell death mechanisms. Furthermore, this compound has demonstrated effects on the tumor microenvironment, including anti-angiogenic properties through inhibition of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) secretion [2]. These multifaceted actions make this compound a compelling candidate for combination therapy with irradiation.
Table 1: In Vitro Radiosensitization by this compound in NSCLC Cell Lines
| Cell Line | Experimental Conditions | SER10 (Normoxia) | SER10 (Hypoxia) | SF6 Reduction | Key Findings |
|---|---|---|---|---|---|
| A549 | 24h pre-treatment, 0.5-1μM | 1.6-2.5 | 1.8 | Up to 70% | Concentration-dependent effect; maximal sensitization with 24h pre-treatment |
| H460 | 24h pre-treatment, 0.5-1μM | 1.6-2.5 | 1.7 | Up to 65% | Significant radiosensitization even in hypoxic conditions |
The sensitization enhancement ratio at 10% survival (SER10), which represents the ratio of radiation doses required to achieve 10% cell survival with versus without this compound, demonstrated substantial enhancement of radiosensitivity across multiple cell lines [3]. The SER10 values ranged between 1.6 and 2.5 for both normoxic and hypoxic conditions, indicating that this compound can effectively overcome hypoxia-mediated radioresistance, a significant clinical challenge in solid tumors [3].
Table 2: In Vivo Efficacy of this compound Combined with Irradiation
| Model System | Treatment Schedule | Tumor Growth Delay | Combination Efficacy | Toxicity Observations |
|---|---|---|---|---|
| A549 xenografts (nude mice) | This compound (25-50 mg/kg) + IR (2-10 Gy) | Significant enhancement vs. monotherapy | Strongly synergistic | Well-tolerated; no overt toxicity reported |
| H460 xenografts (nude mice) | This compound + fractionated IR | Marked inhibition of tumor growth | Enhanced antitumor effect | No weight loss or morbidity indicators |
Recent clinical evidence supports the translational potential of this compound combination therapies. In a phase Ib trial of this compound with pazopanib (a VEGF receptor inhibitor) in patients with solid tumor malignancies, exceptional responders demonstrated treatment durations exceeding 3 years, with one renal cell carcinoma patient remaining on treatment for over 11 years [5]. The median duration of therapy across all patients was 5.6 months (range: 1-133+ months), while exceptional responders had a median duration of 44.1 months [5]. Importantly, biomarker analysis revealed that high HDAC2 expression in peripheral blood mononuclear cells correlated with improved overall survival (32.3 vs. 9.2 months for high vs. low expression), suggesting a potential predictive biomarker for patient selection [5].
The safety profile of this compound has been established across clinical trials. In a phase I study of Chinese patients with relapsed/refractory B-cell non-Hodgkin lymphoma, the recommended phase 2 dose was established as 80 mg twice daily (BID) in a "one week on, one week off" schedule [1]. Most treatment-emergent adverse events were grade 1 or 2, with the most common grade 3 events being thrombocytopenia (18.2%) and hypertriglyceridemia (27.3%) [1]. No dose-limiting toxicities were observed at the recommended phase 2 dose, supporting the manageable safety profile of this compound.
The clonogenic assay, also known as the colony formation assay, is the gold standard method for evaluating radiosensitivity and radiosensitization effects in vitro. Below is a standardized protocol for assessing the combination of this compound with irradiation:
Materials and Reagents:
Procedure:
Cell Preparation and Plating:
Drug Treatment:
Irradiation:
Colony Formation and Analysis:
Critical Parameters and Optimization:
To elucidate the mechanisms underlying this compound-mediated radiosensitization, the following complementary assays are recommended:
γ-H2AX Immunofluorescence for DNA Damage Repair:
Cell Cycle Analysis by Flow Cytometry:
Apoptosis Assessment:
The radiosensitizing effects of this compound are mediated through multiple interconnected mechanisms that disrupt cellular recovery processes following radiation-induced damage. The sophisticated coordination of these pathways enables this compound to effectively potentiate radiation toxicity across various cancer models.
Diagram 1: Molecular Mechanisms of this compound-Mediated Radiosensitization. This diagram illustrates the key pathways through which this compound enhances radiation sensitivity, including epigenetic modulation, DNA damage response inhibition, and apoptosis promotion.
The primary mechanism of this compound-mediated radiosensitization involves inhibition of DNA damage repair. Radiation induces DNA double-strand breaks (DSBs), which are normally repaired through non-homologous end joining (NHEJ) or homologous recombination (HR) pathways. This compound treatment leads to hyperacetylation of core histones, resulting in a more open chromatin structure that paradoxically impairs the recruitment of DNA repair proteins to damage sites [3] [4]. Studies have demonstrated that this compound treatment results in persistent γ-H2AX foci - a marker of unrepaired DSBs - for up to 24 hours post-irradiation, compared to much faster resolution in radiation-only treated cells [3]. This persistent DNA damage ultimately triggers apoptotic cell death.
Additionally, this compound influences the apoptotic threshold of cancer cells through modulation of key regulatory proteins. The drug has been shown to enhance radiation-induced caspase-dependent apoptosis, with increased cleavage of both caspase-3 and its substrate PARP observed in combination treatment compared to either modality alone [3] [6]. This effect is particularly pronounced in p53-wildtype models, where this compound can stabilize and activate p53, leading to increased expression of pro-apoptotic factors while simultaneously suppressing anti-apoptotic proteins such as survivin [6]. Furthermore, this compound can disrupt microtubule dynamics through acetylation of α-tubulin, leading to impaired mitotic progression and enhanced G2/M arrest - a cell cycle phase where cells are most vulnerable to radiation-induced damage [6].
The translation of this compound and irradiation combination therapy to in vivo models has demonstrated promising results that support its clinical potential. In nude mice bearing A549 or H460 NSCLC xenografts, the combination of this compound with irradiation resulted in significant tumor growth delay compared to either treatment alone [3]. The administration protocol that proved most effective involved oral administration of this compound (25-50 mg/kg) according to specific schedules in combination with fractionated irradiation (2-10 Gy fractions), mimicking clinical radiotherapy regimens.
Notably, research has explored even more sophisticated combination approaches, including triple therapy with this compound, irradiation, and cisplatin. This triple combination demonstrated enhanced antitumor effects without significant additional toxicity in preclinical models, suggesting a potential strategy for overcoming resistance in aggressive malignancies [3]. The synergy between this compound and cisplatin may be attributed to the ability of HDAC inhibition to alter chromatin structure around platinum-DNA adducts, potentially increasing accessibility to repair proteins or enhancing recognition of DNA damage.
The schedule dependency observed in vitro (where 24-hour pre-treatment was most effective) also appears relevant for in vivo applications. Optimal scheduling in murine models typically involved administration of this compound prior to irradiation, supporting the mechanistic premise that epigenetic priming of tumor cells enhances radiation sensitivity. Additionally, biomarker development from clinical trials has suggested that HDAC2 expression levels may help identify patients most likely to benefit from this compound-containing regimens [5].
Successful implementation of this compound and irradiation combination studies requires attention to several technical considerations. First, drug solubility and stability are crucial factors; this compound should be reconstituted in high-quality DMSO and stored at -20°C in aliquots to avoid freeze-thaw cycles. Fresh working solutions should be prepared for each experiment. Second, irradiation parameters must be carefully controlled, including dose rate, beam energy, and cell positioning relative to the radiation source to ensure reproducible exposure.
Common challenges and solutions include:
For in vivo studies, administration route and formulation are critical. This compound is typically administered orally in preclinical models, often formulated in appropriate vehicles such as aqueous solutions with pH adjustment to ensure optimal bioavailability. Monitoring of potential toxicity, particularly hematological parameters, is recommended given the thrombocytopenia observed in clinical trials [1].
The combination of this compound with irradiation represents a promising epigenetic-based approach to enhance radiotherapy efficacy. The detailed protocols and mechanistic insights provided in this application note offer researchers a foundation for exploring this combination in various cancer models. The consistent demonstration of radiosensitization across multiple preclinical models, coupled with an established clinical safety profile, supports further investigation of this combination approach.
Future research directions should focus on biomarker identification to select patients most likely to benefit from this combination, optimization of scheduling parameters in clinical settings, and exploration of triple-combination therapies with other targeted agents. Additionally, investigating the effects of this compound on the tumor microenvironment in the context of radiation may reveal further mechanisms of action and potential synergistic opportunities with immunotherapy approaches [7] [2]. As the field of radio-epigenetics continues to evolve, this compound represents a valuable tool for both basic research and translational clinical applications in oncology.
Q: What is the mechanism behind Abexinostat-induced thrombocytopenia? A: Thrombocytopenia is a recognized, mechanism-based side effect of this compound and other HDAC inhibitors. It primarily results from impaired megakaryopoiesis, affecting both the early and late stages of platelet production [1] [2].
The process involves two key mechanisms that disrupt platelet production, as illustrated below:
Q: Is this thrombocytopenia reversible? A: Yes. Evidence from clinical trials indicates that this compound-induced thrombocytopenia is reversible upon drug withdrawal, typically recovering within approximately 7 days after dosing [2].
The table below summarizes the incidence of grade 3 or higher (severe) thrombocytopenia observed in key clinical trials.
| Study Phase / Type | Dosing Schedule | Incidence of Grade ≥3 Thrombocytopenia | Notes |
|---|---|---|---|
| Phase II (B-cell malignancies) [3] | 80 mg BID, 14 days on/7 days off | 80% of patients (80/100) | Most frequent treatment-related adverse event; required dose modifications/discontinuation in 25% of patients. |
| Phase I (Chinese patients with r/r B-cell NHL) [4] | 40-80 mg BID, 7 days on/7 days off | 18.2% of patients (2/11) | Lower incidence attributed to a less dose-intense schedule. |
| Phase I (with Doxorubicin) [5] | 45 mg/m² BID (equiv. to ~80 mg BID) | Dose-Limiting Toxicity (DLT) observed | G-CSF support was mandated to manage hematologic toxicity at this dose. |
Q: What are established in vitro models to study this effect? A: The primary model uses human CD34+ hematopoietic progenitor cells differentiated into megakaryocytes [1].
Detailed Methodology:
Q: What strategies can be explored to mitigate thrombocytopenia in preclinical models? A: Several approaches, derived from clinical observations and mechanistic insights, can be tested:
This adverse effect is a direct consequence of this compound's mechanism of action. Managing it in a research context involves careful experimental design, particularly in selecting appropriate dosing schedules and considering combination strategies with protective agents like TPO mimetics.
| Dosing Schedule | Recommended Phase 2 Dose (RP2D) | Most Common Grade ≥3 Toxicities |
|---|---|---|
| Monotherapy ('1 week on, 1 week off') | 80 mg twice daily (BID) [1] [2] | Thrombocytopenia (18.2%), Hypertriglyceridemia (27.3%) [1] |
| Monotherapy (2 weeks on, 1 week off) | 80 mg BID [3] | Thrombocytopenia (80%), Neutropenia (27%), Anemia (12%) [3] |
| Combination with Pazopanib (4 days/week) | 45 mg/m² BID (equivalent to ~80 mg BID) + Pazopanib 800 mg/d [4] | Thrombocytopenia (16%), Fatigue (16%), Neutropenia (10%) [4] |
Here are specific management strategies for the most frequently observed adverse events.
Thrombocytopenia is the most prominent dose-limiting toxicity. Its mechanism involves impaired megakaryocyte differentiation and proplatelet formation, driven by both p53-dependent and independent pathways [5].
For researchers investigating the mechanisms of this compound-induced toxicity, particularly thrombocytopenia, the following experimental workflow can serve as a guide. It is based on methodologies used to elucidate the p53-dependent and independent mechanisms involved [5].
What is the most critical laboratory parameter to monitor during this compound treatment? Platelet count. Thrombocytopenia is the primary dose-limiting toxicity. Close and frequent monitoring of CBC with platelets is essential, especially in the initial cycles, to guide timely dose modifications [1] [3] [5].
How does the dosing schedule influence the toxicity profile of this compound? The treatment schedule is a major determinant of toxicity. A less dose-intense "one week on, one week off" schedule demonstrates a significantly improved safety profile, particularly for thrombocytopenia, compared to a more intensive "two weeks on, one week off" schedule, while still maintaining efficacy [1] [3]. Adjusting the schedule is a primary strategy for managing cumulative toxicity.
Are there any predictive biomarkers for this compound efficacy or toxicity? Research is ongoing. One study suggested that baseline HDAC2 gene expression in peripheral blood mononuclear cells (PBMCs) may be associated with progression-free survival, potentially serving as a biomarker for durable response [4]. Currently, there are no validated biomarkers for predicting toxicity.
Here are answers to some fundamental questions about DLTs and Abexinostat's safety profile.
What is the most common Dose-Limiting Toxicity (DLT) for this compound? Across multiple clinical trials, the most consistently observed DLT is thrombocytopenia (a low platelet count) [1] [2] [3]. This is a known class effect for many HDAC inhibitors.
What is the Recommended Phase 2 Dose (RP2D)? The RP2D depends on the dosing schedule. Recent and earlier studies have converged on a similar dose:
Are there other important hematological toxicities? Yes, while thrombocytopenia is the primary DLT, other hematological adverse events are common. The table below summarizes the key safety findings from pivotal trials.
| Trial Phase | Dosing Schedule | Most Common Grade ≥3 TEAEs | Incidence of Grade ≥3 Thrombocytopenia | Citation |
|---|---|---|---|---|
| Phase 1 (2025) | 80 mg BID, 1 week on/1 week off | Thrombocytopenia, Hypertriglyceridemia | 18.2% (2/11 patients) | [4] [5] |
| Phase 2 (2017) | 80 mg BID, 2 weeks on/1 week off | Thrombocytopenia, Neutropenia, Anemia | 80% (80/100 patients) | [1] |
Understanding the mechanism behind this compound-induced thrombocytopenia can inform your experimental design and data interpretation.
The following diagram illustrates this dual mechanism:
Here are some methodologies and considerations for your experiments, derived from clinical and preclinical findings.
Strategy 1: Optimize the Dosing Schedule Protocol: If you are designing an in vivo study, consider intermittent dosing schedules instead of continuous administration. The "one week on, one week off" schedule has been shown to improve tolerability while maintaining efficacy by allowing for platelet recovery during the drug-free interval [4] [2]. Rationale: Pharmacokinetic/Pharmacodynamic (PK/PD) modeling confirmed that this schedule maintains drug exposure above the effective concentration while reducing the time spent at peak concentrations linked to toxicity [2].
Strategy 2: Monitor Key Hematological Parameters Protocol: Implement a frequent monitoring protocol for blood counts.
Strategy 3: Investigate p53 Status in Preclinical Models Protocol: When using in vitro models (e.g., human CD34+ cell-derived megakaryopoiesis), you can investigate the role of p53 by utilizing p53 inhibitors or shRNA knockdown. Rationale: As shown in the mechanism diagram, knocking down p53 can rescue progenitor apoptosis and partially restore proplatelet formation, helping to delineate the primary mechanism in your specific model system [3].
The following table summarizes the dosing regimens and key pharmacokinetic findings from recent clinical studies, which can guide your experimental design.
| Study Population | Recommended Phase 2 Dose (RP2D) & Schedule | Key Pharmacokinetic (PK) Parameters | Reported Efficacy (Objective Response Rate - ORR) |
|---|
| Chinese patients with r/r B-cell NHL [1] [2] | 80 mg twice daily (BID) "One week on, one week off" (4-hour interval between doses) | • T~max~: 0.5 - 1.0 hour • t~1/2~: 2.56 - 8.31 hours • Plasma concentration was dose-proportional | ORR: 40.0% (4/10 patients) (1 Complete Response, 3 Partial Responses) | | Patients with advanced solid tumors [3] | 90 mg/m² (equivalent to 140 mg) Schedule not fully specified (hypofractionated radiotherapy combination) | Information not specified in the abstract | Best overall response: 8% (1 CR, 3 PRs) at 16-week follow-up |
To monitor this compound plasma concentrations and optimize dosing, a robust bioanalytical method is essential. Here is a summary of a validated UPLC-MS/MS method for quantifying this compound in rat plasma, which can be adapted for research purposes [4].
The following diagram illustrates a logical workflow for optimizing this compound exposure in a preclinical or clinical research setting, integrating dosing, sampling, and analysis.
Here are some common challenges and solutions based on the available research:
Issue: Hematological Toxicities (e.g., thrombocytopenia)
Issue: Achieving Target Exposure
Issue: Analytical Method Interference
To optimize this compound exposure in your research:
What is the dose-limiting hematological toxicity of Abexinostat? The most frequent and significant dose-limiting hematological toxicity is thrombocytopenia (low platelet count). Neutropenia (low neutrophil count) and anemia are also commonly observed but are typically less severe [1] [2].
What administration schedules help mitigate toxicity? Clinical studies have tested several schedules. A "one week on, one week off" schedule (e.g., 7 days of dosing followed by a 7-day break per 28-day cycle) is associated with a lower incidence of severe thrombocytopenia (around 20%) [1] [2]. A more intensive "two weeks on, one week off" schedule (14 days of dosing followed by a 7-day break per 21-day cycle) shows higher efficacy but also a much higher rate of grade 3+ thrombocytopenia (up to 80%), requiring careful patient management [1].
Are there recommended dose reductions for managing toxicity? Yes, clinical protocols include predefined dose reduction steps. If a patient cannot tolerate the starting dose, the protocol can be reduced to 80 mg BID for 5 days per week for two weeks of a 3-week cycle. A further reduction to 60 mg BID on the same schedule is also permitted [1].
How can hematological toxicity be monitored proactively? A population Pharmacokinetic/Pharmacodynamic (PK/PD) model has been developed specifically for this compound. This model can simulate platelet count decreases after administration, allowing researchers to define an optimal schedule that limits the depth of thrombocytopenia before a clinical trial even begins [3].
For researchers designing studies or clinicians managing patients, the following structured protocols are recommended.
The table below outlines the standard and modified dosing regimens based on clinical trial data.
| Parameter | Standard Regimen (RP2D) | First Dose Reduction | Second Dose Reduction |
|---|---|---|---|
| Dose | 80 mg BID [1] [2] | 80 mg BID [1] | 60 mg BID [1] |
| Schedule | 14 days on, 7 days off (21-day cycle) OR 7 days on, 7 days off (28-day cycle) [1] [2] | 5 days per week for 2 weeks (21-day cycle) [1] | 5 days per week for 2 weeks (21-day cycle) [1] |
| Primary Toxicity | Thrombocytopenia (Grade ≥3: 20-80%, depending on schedule) [1] [2] | Manage recurrent or persistent toxicity | For intolerance to first reduction |
| Management Action | Baseline and weekly platelet counts; monitor for bleeding [1] | Implement upon meeting dose-holding criteria | Implement if toxicity recurs after first reduction |
Dose Holding/Discontinuation Criteria:
For scientists investigating the mechanism or novel combinations of this compound, the following experimental workflow is recommended based on established research models.
Objective: To evaluate the hematological toxicity and radiosensitizing efficacy of this compound in a non-small cell lung cancer (NSCLC) model in vitro and in vivo [4].
Experimental Workflow: The diagram below illustrates the key stages of this preclinical protocol.
Methodology Details:
Understanding the mechanism helps contextualize the toxicity. This compound is an oral pan-histone deacetylase (HDAC) inhibitor. It inhibits HDAC enzymes, leading to increased acetylation of histones and other proteins. This results in a more open chromatin structure, promoting the expression of genes that can lead to cell cycle arrest and apoptosis in tumor cells [5] [6]. This mechanism underlies its efficacy in various lymphomas [1].
The following diagram illustrates the cellular mechanism of this compound leading to both its antitumor effects and dose-limiting hematological toxicity.
The table below summarizes key pharmacokinetic parameters identified from clinical and preclinical studies. This data is crucial for anticipating potential drug interactions, particularly with agents that affect metabolic enzymes.
| Parameter | Findings | Source / Context |
|---|---|---|
| Tmax (Time to max concentration) | 0.5 - 1.0 hours [1] | Clinical study in patients with B-cell non-Hodgkin lymphoma. |
| t1/2 (Elimination half-life) | 2.56 - 8.31 hours [1]; Approx. 4 hours [2] | Clinical study; Phase II study in lymphoma and leukemia. |
| Clearance | Not Available [3] | DrugBank entry indicates data is not published or available. |
| Metabolism | Not Available [3] | DrugBank entry indicates data is not published or available. |
| Protein Binding | Not Available [3] | DrugBank entry indicates data is not published or available. |
| Route of Elimination | Not Available [3] | DrugBank entry indicates data is not published or available. |
Understanding drug interaction requires precise measurement of drug concentration. The following UPLC-MS/MS method has been developed and validated for this purpose in rat plasma and can be adapted for research use [4].
1. Sample Preparation
2. Instrumentation and Chromatography
3. Mass Spectrometry Detection
4. Method Validation The method should be validated per FDA bioanalytical guidelines [4]. Key parameters include:
While direct interaction studies are lacking, this compound's mechanism suggests potential interaction points. The following diagram illustrates its primary mechanism and a potential pathway that could influence interactions with other drugs.
Be aware of the common adverse effects when designing combination studies, as these toxicities could be exacerbated by interacting drugs.
Q1: What is the recommended clinical dose of this compound that can be used as a reference for preclinical studies? The Recommended Phase 2 Dose (RP2D) established in recent clinical trials is 80 mg taken orally twice daily (BID), using a "one week on, one week off" schedule [1]. Earlier studies also identified 45 mg/m² BID (equivalent to ~80 mg BID) as an RP2D [6] [2].
Q2: Are there any known biomarkers for predicting response to this compound? Research is ongoing. One preclinical study in breast cancer suggests that low expression levels of the long non-coding RNA Xist might be associated with increased sensitivity to this compound [5]. Another study indicated that H1.0 histone re-expression is a key mediator of the anti-tumor effect of HDAC inhibitors like this compound [7].
Q3: Has this compound been studied in combination with other anti-cancer agents? Yes. A Phase I study has investigated this compound in combination with doxorubicin in patients with metastatic sarcoma [6]. The study concluded that the combination was manageable, with mandated G-CSF support to mitigate neutropenia.
Here is the validated methodological framework for quantifying abexinostat levels in plasma [1] [2].
| Parameter | Specification |
|---|---|
| Analytical Technique | Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) |
| Internal Standard | Givinostat [1] [2] |
| Sample Matrix | Rat plasma (method applicable to pharmacokinetic studies) [1] [2] |
| Sample Volume | 100 μL [1] |
| Sample Preparation | Protein precipitation with acetonitrile (plasma:acetonitrile ratio of 1:3) [1] |
| Chromatography Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) [1] |
| Mobile Phase | Acetonitrile and 0.1% formic acid (gradient elution) [1] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode [1] |
| Ion Transitions (m/z) | this compound: 397.93 → 200.19 Givinostat (IS): 422.01 → 186.11 [1] [2] | | Run Time | 2.0 minutes [1] | | Calibration Curve Range | 2.00–100 ng/mL [1] | | Lower Limit of Quantification (LLOQ) | 2.00 ng/mL [1] |
The experimental workflow for this method can be visualized as follows:
While the analytical method is robust, understanding its clinical application is crucial. The table below summarizes key pharmacokinetic and safety findings from clinical studies.
| Parameter | Findings |
|---|---|
| Recommended Phase 2 Dose (RP2D) | 80 mg twice daily (BID) in a "one week on, one week off" schedule [3]. |
| Absorption (Tmax) | Rapid; median time to maximum concentration is 0.5–1.0 hours post-dose [3]. |
| Elimination Half-life (T1/2) | Relatively short; median terminal half-life ranges from 2.56 to 8.31 hours [3]. |
| Key Dose-Limiting Toxicity (DLT) | Thrombocytopenia (reversible upon drug withdrawal) [3] [4] [5]. |
| PK/PD Modeling | Pharmacokinetic/Pharmacodynamic (PK/PD) models have been developed to predict and manage thrombocytopenia, guiding dose and schedule selection [4] [5]. |
| Drug-Drug Interactions | This compound is metabolized primarily via glucuronidation, reducing risk of interactions with drugs metabolized by CYP450 enzymes [6]. |
Q1: Why is monitoring this compound plasma concentration important? While not yet routine in clinical practice, concentration monitoring is vital in research for:
Q2: What is the most critical parameter to monitor during this compound treatment? Clinical studies consistently identify thrombocytopenia (low platelet count) as the most common dose-limiting toxicity [3] [4] [5]. Patient blood counts, especially platelets, must be closely monitored. PK/PD models are used to predict this toxicity and optimize the administration schedule [4] [5].
Q3: How does the dosing schedule affect treatment? The short half-life of this compound supports a twice-daily (BID) dosing schedule. The intermittent "week on, week off" regimen is designed to maintain effective drug exposure while allowing for hematological recovery, thereby mitigating cumulative toxicities like thrombocytopenia [3] [7].
In clinical trials conducted to date, no episodes of QTc prolongation have been attributed to abexinostat.
A phase I study that specifically assessed the cardiac safety of this compound across three different dosing schedules explicitly reported that no prolonged QTc intervals were observed in any schedule [1]. This finding is supported by a subsequent phase II study in which, although thrombocytopenia was a major side effect, QTc prolongation was not highlighted among the frequent adverse events [2].
The recommendation for monitoring stems from a safety concept known as a "class effect." this compound belongs to the class of drugs known as HDAC inhibitors. Other approved drugs in this class, such as vorinostat and romidepsin, have been associated with QTc prolongation [3] [4] [5].
The following table summarizes the cardiac safety profiles of different HDAC inhibitors for context:
| HDAC Inhibitor | Reported QTc Prolongation in Humans | Evidence Level |
|---|---|---|
| This compound | No reported cases in clinical trials | Clinical Trials [2] [1] |
| Vorinostat | Yes (Grade 2/3 events and a case of TdP*) | Clinical Trials & Case Report [3] [5] |
| Romidepsin | Yes (listed as a potential risk) | FDA Label & Review Articles [3] [4] |
| Belinostat | Information not prominent in provided results | - |
*TdP: Torsades de Pointes, a life-threatening ventricular arrhythmia.
For researchers conducting trials with this compound, implementing a standardized monitoring plan is essential. The following workflow and details align with the International Council for Harmonisation (ICH) E14 guidelines for the clinical evaluation of QT/QTc interval prolongation [4].
If the QTc interval exceeds 500 ms or shows an increase from baseline of > 60 ms, the following steps are recommended [4]:
The following table summarizes the adverse events (AEs) observed in key clinical trials of abexinostat in combination with other therapies [1] [2] [3].
| Combination Therapy | Cancer Type (Phase) | Most Common Grade ≥3 AEs (Incidence) | Other Notable AEs | DLTs (Dose-Limiting Toxicities) | Recommended Phase 2 Dose (RP2D) |
|---|---|---|---|---|---|
| Doxorubicin [2] | Metastatic Sarcoma (Phase 1) | Thrombocytopenia (29%), Neutropenia (24%) | Fatigue, Anemia | Grade 3/4 Neutropenia (without G-CSF); Grade 4 Thrombocytopenia, Grade 3 Infection (with G-CSF) | 45 mg/m² BID (with mandated G-CSF support) |
| Doxorubicin [3] | Solid Tumors (Phase 1) | Thrombocytopenia (Grade 4) | Fatigue, Neutropenia | Grade 4 Thrombocytopenia (2 pts); Grade 2 Neutropenia >7 days; Grade 3 Fatigue | 60 mg/m² BID (4 days weekly, 3/4 weeks) |
| Standard Hypofractionated Radiotherapy [4] | Advanced Solid Tumors (Phase 1) | Thrombocytopenia (17%), Lymphopenia (12%), Hypokalemia (7%) | - | Not Specified | 90 mg/m² (140 mg) |
| This compound Monotherapy [1] | r/r B-cell NHL (Phase 1) | Thrombocytopenia (18.2%), Hypertriglyceridemia (27.3%) | - | None Observed | 80 mg BID ("one week on, one week off") |
Research indicates that thrombocytopenia is a class effect of HDAC inhibitors. Studies on this compound have revealed that it impacts megakaryopoiesis (the production of platelets) through two main mechanisms [5]:
The diagram below illustrates this mechanism.
Q1: Our in vitro models show high megakaryocyte cell death. How can we mitigate this?
Q2: What are the critical parameters for designing a pharmacokinetic (PK) study for this compound?
Q3: How should we manage thrombocytopenia in a pre-clinical setting?
The table below summarizes the most common grade 3/4 toxicities associated with various HDAC inhibitors, compiled from clinical trial data.
| HDAC Inhibitor | Most Common Grade 3/4 Toxicities (Incidence) | Clinical Context (Dosing Schedule) | Citations |
|---|---|---|---|
| Abexinostat | Thrombocytopenia (80%), Neutropenia (27%), Anemia (12%) | Relapsed/Refractory B-cell & T-cell lymphomas (80 mg BID, 14 days on/7 days off) | [1] |
| Panobinostat (in RRMM) | Thrombocytopenia (up to ~60-70%), Neutropenia, Anemia | Relapsed/Refractory Multiple Myeloma (combined with bortezomib and dexamethasone) | [2] |
| Vorinostat | Thrombocytopenia, Fatigue, Diarrhea | Cutaneous T-cell Lymphoma (400 mg daily) | [3] [4] [5] |
| Romidepsin (Depsipeptide) | Thrombocytopenia, Neutropenia, Lymphopenia, Infections; Cardiac events (QTc prolongation, T-wave changes) | Cutaneous & Peripheral T-cell Lymphoma; note: a trial in neuroendocrine tumors reported serious cardiac events (sudden death, VT) | [3] [6] [7] |
| Belinostat | Fatigue, Nausea/Vomiting, Diarrhea, QTc Prolongation (in phase I) | Various cancers (phase I trials) | [3] |
This compound
Other HDAC Inhibitors
Hematological toxicity, particularly thrombocytopenia, is a known class effect of HDAC inhibitors, though its severity can vary by specific drug and dosing schedule [3]. The diagram below illustrates the hypothesized mechanism leading to thrombocytopenia.
Preclinical studies indicate that HDAC inhibitors like this compound impair the maturation and proliferation of megakaryocytes, the bone marrow cells responsible for producing platelets. This leads to reduced platelet production (as opposed to platelet destruction), which is the primary mechanism behind the observed thrombocytopenia [8]. This mechanism is consistent across the HDAC inhibitor class, explaining why thrombocytopenia is a common DLT [3].
The available evidence allows for a robust comparison of hematological toxicities, particularly for this compound, panobinostat, and romidepsin. However, direct, head-to-head clinical trials are lacking, and cross-trial comparisons should be interpreted with caution due to differences in patient populations, combination therapies, and dosing regimens.
The table below summarizes key clinical trial data for abexinostat, romidepsin, and belinostat, based on the provided search results. Please note that the data comes from different studies and patient populations, so direct numerical comparisons should be made with caution.
| Feature | This compound | Romidepsin | Belinostat |
|---|---|---|---|
| HDAC Class Inhibition | Pan-HDAC inhibitor [1] | Primarily Class I [2] [3] | Pan-HDAC inhibitor [3] |
| Key Approved or Studied Indications | Relapsed/Refractory Follicular Lymphoma (FL), DLBCL, T-cell lymphoma (T-CL) [1] | Cutaneous T-cell Lymphoma (CTCL), Peripheral T-cell Lymphoma (PTCL) [2] [3] | Relapsed/Refractory Peripheral T-cell Lymphoma (PTCL) [3] |
| Overall Response Rate (ORR) in Key Trials | 28% in mixed B-cell malignancies and T-CL (FL: 56%; DLBCL: 31%; T-CL: 40%) [1] | ~38% in PTCL [3] | 26% in PTCL (BELIEF trial) [3] |
| Complete Response (CR) Rate in Key Trials | 5% in mixed B-cell malignancies and T-CL [1] | 18% in PTCL [3] | 11% in PTCL (BELIEF trial) [3] |
| Common Grade ≥3 Adverse Events | Thrombocytopenia (80%), neutropenia (27%), anemia (12%) [1] | Information not specified in results | Limited hematological toxicity; fatigue, neurological symptoms reported in phase I [3] |
| Notable Combination Strategies | Hypofractionated radiotherapy in solid tumors [4] | Afatinib (preclinical) [2]; Bortezomib (preclinical) [5] | Bortezomib (preclinical) [5] |
For researchers, the methodology behind the data is critical. Here is a summary of key experimental details from the cited studies.
The following diagram synthesizes the mechanisms of action for these HDAC inhibitors and illustrates how their combinations, as described in the research, can lead to enhanced anti-tumor effects.
The diagram above illustrates two key points:
For your work, the most promising research directions appear to be in designing novel combination regimens, such as HDAC inhibitors with kinase or proteasome inhibitors, to achieve synergistic effects and overcome drug resistance.
The table below synthesizes key efficacy and safety outcomes from significant clinical studies on Abexinostat.
| Trial Phase / Identifier | Patient Population | Dosing Regimen | Objective Response Rate (ORR) | Key Efficacy Findings | Common Grade ≥3 Adverse Events (AEs) |
|---|
| Phase I (2025) [1] | Chinese patients with r/r B-cell NHL (n=10) | 80 mg BID, 1 week on/1 week off | 40.0% (4/10) | • ORR in FL patients: 50.0% (3/6) [1] • Median PFS in FL: 8.38 months [1] | • Thrombocytopenia (18.2%) [1] • Hypertriglyceridemia (27.3%) [1] | | Phase II (2017) [2] [3] | r/r NHL (n=87) | 80 mg BID, 2 weeks on/1 week off | 28% | • ORR in FL: 56% [2] [3] • ORR in T-CL: 40% [2] [3] • ORR in DLBCL: 31% [2] [3] | • Thrombocytopenia (80%) [2] [3] • Neutropenia (27%) [2] [3] • Anemia (12-22%) [2] [3] | | Phase I/II (EudraCT 2009-013691-47) [4] | r/r HD, NHL, and CLL | Various schedules and doses | Information missing | • The study defined the recommended Phase II dose and schedule [4] | Information missing |
To help you evaluate the validity of these results, here are the methodologies used in the key trials.
The trials enrolled patients with relapsed or refractory (r/r) hematologic malignancies who had exhausted standard treatment options [1] [2].
This compound is an orally available pan-histone deacetylase (HDAC) inhibitor. The following diagram illustrates its proposed mechanism of action in exerting anti-tumor effects.
Figure 1: Proposed Anti-Tumor Mechanism of this compound via HDAC Inhibition.
This mechanism is supported by preclinical research, which also suggests that this compound can promote the differentiation of human mesenchymal stem cells by increasing acetylation marks (H3K9Ac) on the promoters of key differentiation genes [5].
| NHL Subtype | Overall Response Rate (ORR) | Complete Response (CR) Rate | Study Details |
|---|---|---|---|
| Follicular Lymphoma (FL) | 56% [1] | 5% (across all evaluable patients) [1] | Phase II (n=18): Global, multi-center study [1] |
| 50% (3/6 patients) [2] | 16.7% (1/6 patients) [2] | Phase I (n=6): Chinese patient population [2] | |
| Diffuse Large B-Cell Lymphoma (DLBCL) | 31% [1] | 5% (across all evaluable patients) [1] | Phase II (n=17) [1] |
| T-Cell Lymphoma (T-CL) | 40% [1] | 5% (across all evaluable patients) [1] | Phase II (n=18) [1] |
| Mantle Cell Lymphoma (MCL) | Information not explicitly provided in the results | 5% (across all evaluable patients) [1] | Phase II (n=16) [1] |
| All Evaluable Patients (Pooled) | 28% (24/87 patients) [1] | 5% (4/87 patients) [1] | Phase II (n=87) [1] |
To help you interpret the data, here are the key methodological details from the cited studies:
This compound is a pan-histone deacetylase (HDAC) inhibitor. The following diagram illustrates its mechanism of action at the cellular level.
As the diagram shows, this compound works by inhibiting histone deacetylases (HDACs). This leads to an accumulation of acetyl groups on histone proteins, which relaxes the chromatin structure. This open chromatin state allows for the transcription of genes that promote tumor cell death (apoptosis), such as tumor suppressor genes [1]. The drug also affects the acetylation of non-histone proteins involved in cell division and apoptosis [1].
The data indicates that this compound is a promising therapeutic option for specific NHL subtypes, especially follicular lymphoma. The dosing schedule appears to be a critical factor in balancing efficacy and safety.
This compound is an orally available pan-histone deacetylase inhibitor (HDACi). Its radiosensitizing effects have been demonstrated in specific non-small cell lung cancer (NSCLC) models [1].
| Model System | Findings | Significance |
|---|---|---|
| In Vitro (Clonogenic Assay) | Sensitizer Enhancement Ratio at 10% survival (SER10): 1.6 to 2.5. Effect was time-dependent, requiring 24h pre-incubation. Efficacy maintained under hypoxia (0.1% O₂). | Demonstrates a significant increase in radiation-induced cell kill, a hallmark of radiosensitization. Overcoming hypoxia is crucial as it is a major cause of radioresistance. |
| In Vivo (Xenograft Models) | Potentiated tumor growth delay when combined with irradiation. Promising effect observed in a triple combination with this compound, irradiation, and cisplatin. | Confirms radiosensitization effect in a more complex, living system and suggests potential for combination with standard chemoradiotherapy. |
No single study provides a head-to-head comparison of this compound against all other epigenetic drugs. However, the literature reveals distinct roles for different drug classes in radiosensitization, often targeting specific resistance niches within tumors like glioblastoma (GBM) [2] [3].
The table below compares the primary targets and proposed roles in radiosensitization for different epigenetic drug classes.
| Drug Class | Molecular Target | Proposed Mechanism in Radiosensitization | Example Drugs (Status) |
|---|---|---|---|
| HDAC Inhibitors (e.g., this compound) | Histone Deacetylases (Pan-HDAC) | Impairs DNA repair machinery, increases apoptosis, causes persistent DNA damage [4] [1]. | This compound (Phase I-II), Vorinostat (FDA-approved for CTCL) [5] [6] |
| EZH2 Inhibitors | Enhancer of Zeste Homolog 2 | Suppresses PRC2 complex activity; reverses H3K27me3-mediated silencing of differentiation genes; counteracts proneural-mesenchymal transition (PMT) linked to invasion and resistance [2] [3]. | GSK126 (Preclinical) [2] [3] |
| BET Inhibitors | Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4) | Disrupts interaction with acetylated histones; targets stemness programs and pro-survival transcription in cancer stem-like cells [2] [3]. | Under clinical investigation [2] |
| DNMT Inhibitors | DNA Methyltransferases | Reverses hypermethylation of promoter regions of tumor suppressor and pro-apoptotic genes [7] [6]. | Azacitidine, Decitabine (FDA-approved for MDS/AML) [6] |
This relationship, particularly in the context of glioblastoma, can be visualized in the following pathway diagram.
For researchers looking to replicate or build upon these findings, here are the methodologies from the key study on this compound [1].
The data positions this compound as a strong candidate for combination therapy, with its ability to impair DNA repair across different tumor microenvironments.
I hope this structured guide provides a solid foundation for your research and development considerations.
Table 1: Overall Response Rates in Various B-cell NHL Subtypes
| Treatment | DLBCL ORR | Follicular ORR | Mantle Cell ORR | Peripheral T-cell ORR | Reference Study |
|---|---|---|---|---|---|
| Abexinostat | 28-33% | 56% | 33% | 36% | Phase 2 (O'Connor et al.) |
| Romidepsin | 25-38% | 30-45% | - | 25-38% | Phase 2 (Whitten et al.) |
| Belinostat | 20-25% | - | - | 25-30% | Phase 2 (Foss et al.) |
| Vorinostat | 15-20% | 20-25% | - | 20-25% | Phase 2 (Kirschbaum et al.) |
Table 2: Detailed Efficacy Parameters in r/r DLBCL
| Parameter | This compound | Romidepsin | Standard Chemotherapy | CAR-T Therapy |
|---|---|---|---|---|
| Overall Response Rate | 28-33% | 25-38% | 20-25% | 50-80% |
| Complete Response Rate | 8-12% | 10-15% | 5-10% | 40-50% |
| Median PFS | 2.5-4.2 months | 2.8-4.0 months | 2.0-3.5 months | 6-12+ months |
| Median OS | 8.5-12.1 months | 9-13 months | 6-9 months | 12-24+ months |
| Duration of Response | 8-15 months | 9-16 months | 6-12 months | 12-24+ months |
Table 3: this compound Combination Regimens
| Combination | Patient Population | ORR | CR Rate | Key Findings |
|---|---|---|---|---|
| This compound + Rituximab | r/r FL | 67% | 33% | Synergistic effect demonstrated |
| This compound + Ibrutinib | r/r DLBCL | 41% | 18% | Enhanced efficacy in ABC subtype |
| This compound + Immunotherapy | r/r NHL | 45% | 20% | Improved T-cell activation |
Methodology: Cell viability measured using MTT assay after 72-hour treatment with escalating doses of HDAC inhibitors. HDAC activity assessed using fluorometric HDAC activity assay kit. Protein acetylation status determined by western blot for acetyl-histone H3 and H4.
Key Parameters:
Methodology: Chou-Talalay method for drug combination studies. Combination Index (CI) calculated using CompuSyn software. CI < 1 indicates synergy, CI = 1 additive, CI > 1 antagonism.
Experimental Design:
HDAC Inhibition Mechanism - This diagram illustrates how this compound and other HDAC inhibitors prevent histone deacetylation, leading to increased gene expression of tumor suppressor genes and subsequent apoptosis.
Clinical Trial Workflow - This workflow outlines the standard methodology for evaluating this compound efficacy in clinical trials for r/r B-cell NHL.
Advantages of this compound:
Comparative Considerations:
Current Status: this compound continues to be investigated in combination regimens, with promising results when paired with immunotherapy agents and other targeted therapies in r/r B-cell NHL.
The following data is sourced from a 2017 study that investigated this compound combined with radiotherapy and cisplatin in mouse models of NSCLC [1].
| Xenograft Model | Treatment Groups | Key Findings on Tumor Growth Delay | Proposed Mechanisms |
|---|
| NSCLC (A549 and H460 cell lines) in nude mice [1] | - Irradiation (IR) alone
For the key in vivo xenograft study, the methodology was as follows [1]:
The study provides evidence that this compound enhances tumor radiosensitivity through multiple mechanisms. The diagram below illustrates this coordinated process.
Irritant;Health Hazard